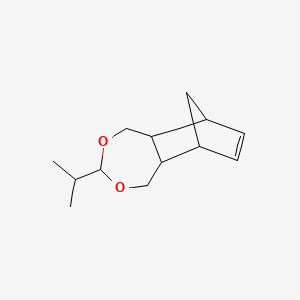
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin is a complex organic compound with a unique structure that includes a dioxepin ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dioxepin ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated systems can be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-epoxy-9-ethoxy-8-methyl- [1,3]dioxepino [5,6-c]pyridine .
- 1,5-dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-c]pyridin-9-ol .
Uniqueness
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin is unique due to its specific structural features, such as the fused dioxepin and benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Propriétés
Numéro CAS |
77020-88-3 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
5-propan-2-yl-4,6-dioxatricyclo[7.2.1.02,8]dodec-10-ene |
InChI |
InChI=1S/C13H20O2/c1-8(2)13-14-6-11-9-3-4-10(5-9)12(11)7-15-13/h3-4,8-13H,5-7H2,1-2H3 |
Clé InChI |
VGTIEZWNPAOHLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1OCC2C3CC(C2CO1)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


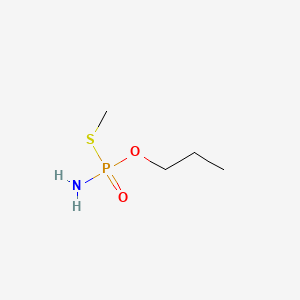
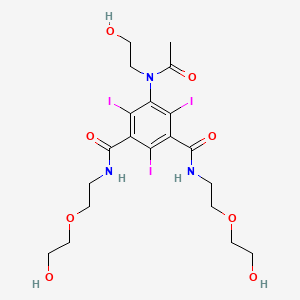
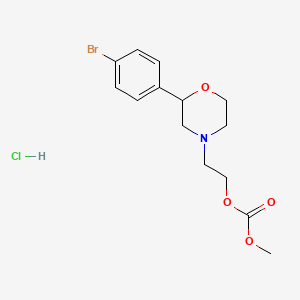
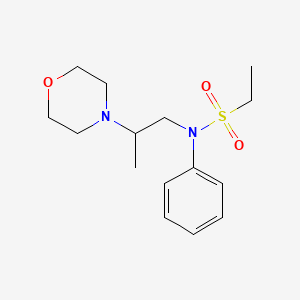
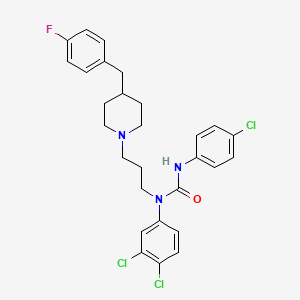


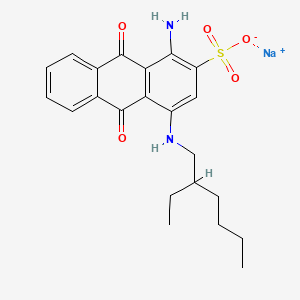
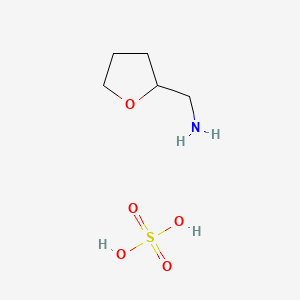
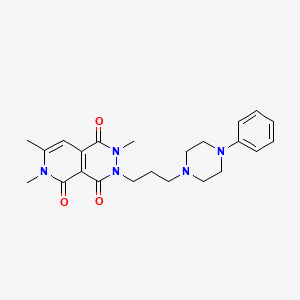

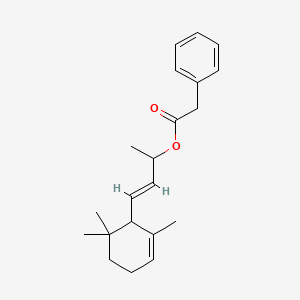
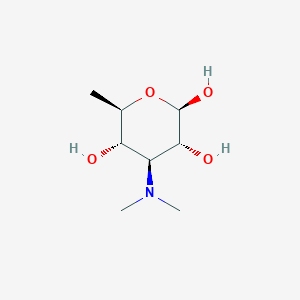
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
